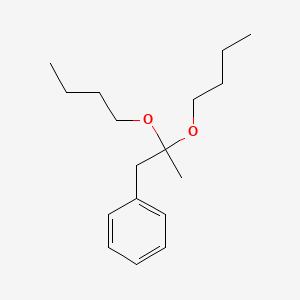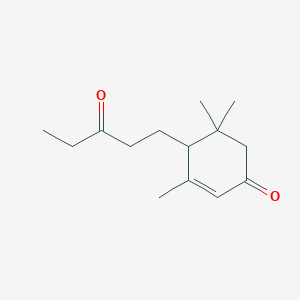![molecular formula C9H14O B14371796 8-Methoxybicyclo[3.2.1]oct-6-ene CAS No. 91424-50-9](/img/structure/B14371796.png)
8-Methoxybicyclo[3.2.1]oct-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxybicyclo[321]oct-6-ene is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group attached to the bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxybicyclo[3.2.1]oct-6-ene typically involves the use of intramolecular Diels-Alder reactions. For example, a common synthetic route includes the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under thermal conditions to form the bicyclic structure . The reaction conditions often involve heating the reactants in a solvent such as toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxybicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the bicyclic structure can be reduced using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclic derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxybicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 8-Methoxybicyclo[3.2.1]oct-6-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar bicyclic structure but with an oxygen atom in place of the methoxy group.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, making it part of the tropane alkaloid family.
Bicyclo[2.2.2]octane: Different bicyclic framework with three fused rings.
Uniqueness
8-Methoxybicyclo[3.2.1]oct-6-ene is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
91424-50-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
8-methoxybicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C9H14O/c1-10-9-7-3-2-4-8(9)6-5-7/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
IIRSBMGYYSANRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2CCCC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)

![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)


![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)



